molecular formula C11H12ClNO B2916000 [2-(Furan-2-yl)phenyl]methanamine;hydrochloride CAS No. 2418713-28-5

[2-(Furan-2-yl)phenyl]methanamine;hydrochloride

Cat. No. B2916000
CAS RN: 2418713-28-5
M. Wt: 209.67
InChI Key: UALIIDWWLOXIPH-UHFFFAOYSA-N
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Description

“[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” is a chemical compound with the molecular formula C11H11NO . It is also known as Furan-2-yl(phenyl)methanamine .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . The reactions of commercially available amines (aniline, phenylmethanamine, and pyridin-3-ylmethanamine) or hydrazide (nicotinohydrazide) with intermediates in the presence of hantzschester (1.2 equiv), a catalytic amount of molecular sieve and trifluoroacetic acid, resulted in the reductive amination products .


Molecular Structure Analysis

The molecular weight of “this compound” is approximately 173.211 Da . The monoisotopic mass is 173.084061 Da .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Safety and Hazards

The safety information for “[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

The future directions for “[2-(Furan-2-yl)phenyl]methanamine;hydrochloride” could involve further exploration of its potential biological activities. For instance, the structure-activity relationship (SAR) analyses of a series of synthesized (5-phenylfuran-2-yl)methanamine derivatives led to the identification of a potent compound with an IC50 value of 2.47 μM, which is more potent than AGK2 (IC50 = 17.75 μM) . This suggests that “this compound” and its derivatives could be further studied for their potential therapeutic applications.

properties

IUPAC Name

[2-(furan-2-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALIIDWWLOXIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=CC=CO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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